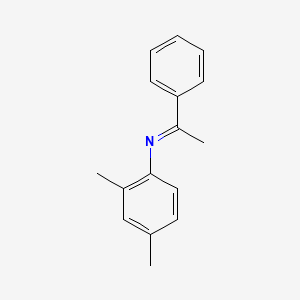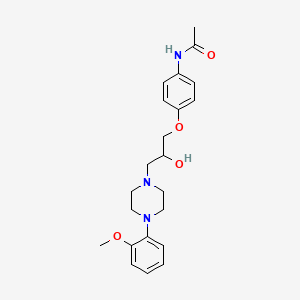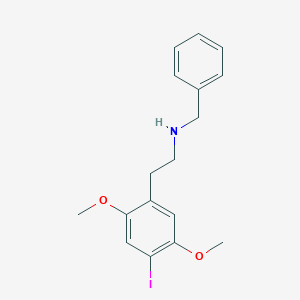![molecular formula C20H22O3 B14181006 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione CAS No. 927174-22-9](/img/structure/B14181006.png)
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione is a complex organic compound belonging to the class of naphthofurans. This compound is characterized by its unique structure, which includes a naphthoquinone core fused with a furan ring, and additional ethyl and methylpentyl substituents. It is known for its potential biological activities, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be achieved through various synthetic routes. One common method involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the use of palladium-catalyzed coupling reactions, where 2-hydroxy-1,4-naphthoquinones are coupled with olefins to produce the desired naphthofuran derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective methods, such as visible-light-mediated cycloaddition reactions, is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to introduce additional functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, altering its reactivity and biological properties.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in halogenated derivatives with enhanced reactivity.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione involves its interaction with specific molecular targets and pathways within cells. For instance, it has been shown to inhibit the activity of Src kinase, a key regulator of cell adhesion, motility, and invasion . By blocking Src kinase activity, the compound can suppress the migration and invasion of cancer cells, thereby exhibiting its anticancer effects. Additionally, it affects other signaling pathways, such as the focal adhesion kinase (FAK) and phosphatidylinositol 3-kinase (PI3K) pathways, further contributing to its biological activities .
Comparison with Similar Compounds
2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione can be compared with other similar compounds, such as naphtho[2,3-b]furan-4,9-dione and naphtho[1,2-b]benzofuran derivatives . These compounds share a similar naphthofuran core but differ in their substituents and specific biological activities. The unique combination of ethyl and methylpentyl groups in this compound contributes to its distinct reactivity and biological properties, making it a valuable compound for further research and development.
Properties
CAS No. |
927174-22-9 |
|---|---|
Molecular Formula |
C20H22O3 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-ethyl-7-(4-methylpentyl)benzo[g][1]benzofuran-4,5-dione |
InChI |
InChI=1S/C20H22O3/c1-4-14-11-17-19(22)18(21)16-10-13(7-5-6-12(2)3)8-9-15(16)20(17)23-14/h8-12H,4-7H2,1-3H3 |
InChI Key |
AHDHAOBRNZEUKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(O1)C3=C(C=C(C=C3)CCCC(C)C)C(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-1-methyl-7-[(propan-2-yl)oxy]-1H-indene](/img/structure/B14180929.png)

![N-(6-Chloro-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180931.png)

![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)



![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)

![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)

![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
